Aluminum hypophosphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

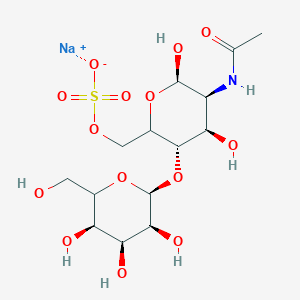

Aluminum hypophosphite is a chemical compound with the formula Al(H₂PO₂)₃. It is known for its excellent flame-retardant properties and is widely used in various polymer applications. This compound is a halogen-free flame retardant, making it environmentally friendly and suitable for use in a variety of industries.

Wirkmechanismus

- The compound’s role is to inhibit or delay the burning of the substrate, reducing the risk of fire. It achieves this by interfering with the heat source, oxygen availability, fuel, and free-radical chain reactions involved in combustion .

- The synergistic flame-retardant mechanism involves the high carbon content contributed by ADCP to the carbon layer, while nano-silica improves the compactness of the carbon layer structure .

Target of Action

Mode of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aluminum hypophosphite can be synthesized through several methods. One common method involves the reaction of sodium hypophosphite with aluminum sulfate in an aqueous solution. The reaction is typically carried out at a controlled temperature and pH to ensure the formation of this compound. The general reaction is as follows:

3NaH2PO2+Al2(SO4)3→2Al(H2PO2)3+3Na2SO4

Another method involves the hydrothermal synthesis using sodium hypophosphite and aluminum chloride as raw materials. This method requires high temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through a continuous process involving the reaction of hypophosphorous acid with aluminum hydroxide. The reaction is carried out in a reactor with precise control over temperature and pH to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Aluminum hypophosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminum phosphate and phosphine gas.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.

Reduction: this compound can reduce metal ions such as silver and gold ions to their respective metals.

Substitution: Reactions with metal salts like copper sulfate can lead to the formation of copper hypophosphite and aluminum sulfate.

Major Products Formed

Oxidation: Aluminum phosphate and phosphine gas.

Reduction: Metallic silver or gold.

Substitution: Copper hypophosphite and aluminum sulfate.

Wissenschaftliche Forschungsanwendungen

Aluminum hypophosphite has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and a precursor for the synthesis of other phosphorus-containing compounds.

Biology: Investigated for its potential use in biological systems due to its low toxicity.

Medicine: Explored for its potential use in drug delivery systems and as a flame retardant in medical devices.

Industry: Widely used as a flame retardant in polymers, textiles, and coatings. It is also used in the production of flame-retardant polyurethane foams and unsaturated polyester resins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Magnesium hypophosphite

- Calcium hypophosphite

- Zinc hypophosphite

Uniqueness

Compared to other hypophosphite compounds, aluminum hypophosphite offers superior thermal stability and flame-retardant efficiency. Its low water solubility makes it particularly suitable for use in polymers and other materials where moisture resistance is important. Additionally, its halogen-free nature makes it an environmentally friendly alternative to traditional flame retardants.

Eigenschaften

CAS-Nummer |

7784-22-7 |

|---|---|

Molekularformel |

AlH3O6P3+3 |

Molekulargewicht |

218.92 g/mol |

IUPAC-Name |

aluminum;phosphenous acid |

InChI |

InChI=1S/Al.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;; |

InChI-Schlüssel |

MTJUVXNNYAOALD-UHFFFAOYSA-N |

Kanonische SMILES |

OP=O.OP=O.OP=O.[Al+3] |

Synonyme |

Aluminum hypophosphite; Phosphinic acid aluminum salt |

Herkunft des Produkts |

United States |

Q1: How does aluminum hypophosphite contribute to flame retardancy?

A1: this compound primarily functions through a combination of condensed-phase and gas-phase mechanisms. [, , ] In the condensed phase, it promotes the formation of a char layer on the surface of the polymer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further burning. [, , , , ] In the gas phase, it decomposes to release phosphorus-containing radicals, which scavenge highly reactive radicals (like hydroxyl radicals) responsible for flame propagation. [, , ]

Q2: Are there any synergistic effects observed when this compound is combined with other flame retardants?

A2: Yes, research indicates significant synergistic effects when this compound is combined with other flame retardants. For example, in thermoplastic polyether-ester elastomers, its combination with melamine cyanurate and poly(phenylene oxide) demonstrated enhanced flame retardancy due to a combination of gas-phase activity and char formation. [, ] Similarly, its use with expandable graphite in rigid polyurethane foams resulted in improved flame retardancy due to enhanced char formation and reduced heat release rates. [, ]

Q3: How does this compound impact the mechanical properties of the polymer matrix?

A3: The impact of this compound on mechanical properties depends on factors like the polymer type, loading level, and presence of other additives. Some studies report a decrease in tensile properties with increasing this compound content, while others show improvements in flexural properties at specific loadings. [] Microencapsulation of this compound has been explored as a strategy to mitigate potential negative impacts on mechanical properties. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is Al(H2PO2)3, and its molecular weight is 198.03 g/mol.

Q5: How thermally stable is this compound?

A5: this compound exhibits moderate thermal stability. Thermogravimetric analysis studies show that its decomposition typically starts around 200°C and proceeds in multiple stages. [, , ] The decomposition products can include phosphine (PH3), water vapor, and other phosphorus-containing species. The exact decomposition pathway and the nature of the products can be influenced by factors like heating rate, atmosphere, and the presence of other additives.

Q6: Are there methods to enhance the stability of this compound?

A6: Yes, microencapsulation techniques have proven effective in enhancing the stability and compatibility of this compound with various polymer matrices. For instance, encapsulating it with melamine–formaldehyde resin improves its water resistance and dispersion within acrylonitrile–butadiene–styrene composites, leading to enhanced flame retardancy. []

Q7: Are there any studies on the life cycle assessment of this compound as a flame retardant?

A7: Currently, there is limited research on the complete life cycle assessment of this compound. Further research is needed to evaluate its environmental impact throughout its entire life cycle, from production to disposal and potential recycling options. []

Q8: What are some future directions for research on this compound as a flame retardant?

A8: Future research should focus on:

- Developing more sustainable synthesis routes for this compound with a lower environmental footprint. []

- Optimizing its performance in different polymer systems through surface modifications, nanocomposites, and combinations with other flame retardants. [, ]

- Conducting comprehensive life cycle assessments to thoroughly evaluate its environmental impact. []

- Exploring potential applications beyond flame retardancy, leveraging its unique chemical properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)